![molecular formula C15H9ClO2 B2469054 3-(3-Chlorophenyl)chromen-2-one CAS No. 23000-36-4](/img/structure/B2469054.png)
3-(3-Chlorophenyl)chromen-2-one
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Overview
Description
“3-(3-Chlorophenyl)chromen-2-one” is a chemical compound that belongs to the class of coumarins . It is functionally related to a coumarin . The linear formula of this compound is C15H9O3Cl1 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a three-component reaction for the synthesis of novel 3-heteroaryl-coumarin utilizing acetylcoumarin synthon under ultrasonic irradiation was developed . Another method involves the reaction of 3-acetyl-2H-chromen-2-one with 4-Chloro benzaldehyde through Claisen–Schmidt condensation .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray analysis . The structure of 3-[4-(4’-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one was determined by X-ray analysis .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of 3-acetyl-2H-chromen-2-one with 4-Chloro benzaldehyde through Claisen–Schmidt condensation has been reported . Another study reported the reaction of 3-acetyl-2H-chromen-2-one with 4-Chloro benzaldehyde and 10 mL ethanol taken in a round bottom flask .
Scientific Research Applications
- Application : Researchers have explored the antimicrobial potential of this compound. It shows promise as an antibacterial agent, making it relevant for combating microbial infections .
- Application : Although not directly studied for plant growth regulation, 3-(3-Chlorophenyl)chromen-2-one’s structural similarity to indole derivatives suggests potential effects on plant growth and development .
- Application : The synthesis of 3-(3-Chlorophenyl)chromen-2-one using eco-friendly catalysts (such as Zn[(L)-Proline]₂) demonstrates its potential in green chemistry. Researchers can explore its catalytic properties for other reactions .
Antimicrobial Activity
Plant Growth Regulation
Chemical Synthesis and Catalysis
Mechanism of Action
Target of Action
The primary target of 3-(3-Chlorophenyl)chromen-2-one is ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) . ENPP1 is an enzyme that plays a crucial role in purinergic signaling and lipid metabolism. It also inhibits the enzyme urease .
Mode of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 3-(3-Chlorophenyl)chromen-2-one may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 3-(3-Chlorophenyl)chromen-2-one may affect similar pathways.
Result of Action
Given its inhibition of enpp1 and urease , it may have potential therapeutic applications in conditions where these enzymes play a role.
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCDNAKCEWMCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)chromen-2-one |
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